Cas no 3280-08-8 (2-methyl-3-phenylbutan-2-ol)
2-methyl-3-phenylbutan-2-ol structure
Product Name:2-methyl-3-phenylbutan-2-ol
Numéro CAS:3280-08-8
Le MF:C11H16O
Mégawatts:164.244143486023
MDL:MFCD00267795
CID:1451587
PubChem ID:18663
Update Time:2025-04-20
2-methyl-3-phenylbutan-2-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-methyl-3-phenylbutan-2-ol
- 2-methyl-3-phenyl-butan-2-ol
- (+-)-2-methyl-3-phenyl-butan-2-ol
- AC1L2CJF
- NSC60300
- SureCN1471159
- CTK1C2924
- 2-methyl-3-phenyl-butan-2-ol; (+-)-2-methyl-3-phenyl-butan-2-ol; AC1L2CJF; NSC60300; SureCN1471159; CTK1C2924;
- NSC-60300
- Z2235789563
- 2,3-DIMETHYL-2-HYDROXY-3-PHENYLPROPANE
- DTXSID30871886
- Phenethyl alcohol, .alpha.,.alpha.,.beta.-trimethyl-
- 2-Methyl-3-phenyl-2-butanol
- Benzeneethanol,.alpha.,.beta.-trimethyl-
- AKOS033816286
- Benzeneethanol, .alpha.,.alpha.,.beta.-trimethyl-
- Phenethyl alcohol,.alpha.,.beta.-trimethyl-
- 2-Methyl-3-phenyl-2-butanol #
- EN300-248209
- SCHEMBL1471159
- NSC 60300
- 3280-08-8
-
- MDL: MFCD00267795
- Piscine à noyau: 1S/C11H16O/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9,12H,1-3H3
- La clé Inchi: XXGXYJJUPNMOCT-UHFFFAOYSA-N
- Sourire: OC(C)(C)C(C)C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 164.12018
- Masse isotopique unique: 164.120115130g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 134
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 20.2Ų
Propriétés expérimentales
- Dense: 0.9794
- Point de fusion: 46°C
- Point d'ébullition: 251.73°C (rough estimate)
- Indice de réfraction: 1.5193
- Le PSA: 20.23
- Le LogP: 2.56100
2-methyl-3-phenylbutan-2-ol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG05591-50mg |
2-Methyl-3-phenyl-2-butanol |
3280-08-8 | 95% | 50mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AG05591-100mg |
2-Methyl-3-phenyl-2-butanol |
3280-08-8 | 95% | 100mg |
$154.00 | 2024-04-20 | |
| A2B Chem LLC | AG05591-250mg |
2-Methyl-3-phenyl-2-butanol |
3280-08-8 | 95% | 250mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AG05591-500mg |
2-Methyl-3-phenyl-2-butanol |
3280-08-8 | 95% | 500mg |
$362.00 | 2024-04-20 | |
| A2B Chem LLC | AG05591-1g |
2-Methyl-3-phenyl-2-butanol |
3280-08-8 | 95% | 1g |
$471.00 | 2024-04-20 | |
| A2B Chem LLC | AG05591-2.5g |
2-Methyl-3-phenyl-2-butanol |
3280-08-8 | 95% | 2.5g |
$888.00 | 2024-04-20 | |
| A2B Chem LLC | AG05591-5g |
2-Methyl-3-phenyl-2-butanol |
3280-08-8 | 95% | 5g |
$1298.00 | 2024-04-20 | |
| A2B Chem LLC | AG05591-10g |
2-Methyl-3-phenyl-2-butanol |
3280-08-8 | 95% | 10g |
$1907.00 | 2024-04-20 | |
| Enamine | EN300-248209-1g |
2-methyl-3-phenylbutan-2-ol |
3280-08-8 | 95% | 1g |
$414.0 | 2023-09-15 | |
| Enamine | EN300-248209-5g |
2-methyl-3-phenylbutan-2-ol |
3280-08-8 | 95% | 5g |
$1199.0 | 2023-09-15 |
2-methyl-3-phenylbutan-2-ol Littérature connexe
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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